molecular formula C15H21N3O2S B2358761 N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-propylpentanamide CAS No. 941924-89-6

N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-propylpentanamide

Cat. No. B2358761
M. Wt: 307.41
InChI Key: PKBBTJAJHLIPGR-UHFFFAOYSA-N
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Description

“N-(7-Methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-2-propylpentanamide” is a chemical compound with the molecular formula C10H11N3O2S. It has an average mass of 237.278 Da and a monoisotopic mass of 237.057190 Da .


Synthesis Analysis

The synthesis of thiazolo[3,2-a]pyrimidines, which includes the compound , has been extensively studied. One of the most common methods involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . Another method involves the reaction of ethyl 4-aryl-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylates with α-bromo ketones .


Chemical Reactions Analysis

Thiazolo[3,2-a]pyrimidines can undergo various chemical reactions due to the presence of an active methylene group (C2H2), which is highly reactive towards various electrophilic reagents . Oxidative coupling of the thiazolo[3,2-a]pyrimidine framework via reaction of 5,6-disubstituted 7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-ones with Lawesson’s reagent in DMSO at room temperature has also been reported .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Several studies have been conducted on the synthesis of thiazolo[3,2-a]pyrimidin derivatives, highlighting their potential antimicrobial activities. For instance, novel benzothiazole pyrimidine derivatives have shown significant in vitro antibacterial and antifungal activities against a range of pathogens, including Staphylococcus aureus, Escherichia coli, and Candida albicans (Maddila et al., 2016). Similarly, other studies have synthesized new thiazolidinone derivatives containing thieno[d]pyrimidine-4-one moiety as potential antimicrobial agents, showing promising biological activity against various bacterial and fungal strains (El Azab & Abdel-Hafez, 2015).

Anticancer Activity

Research into thiazolo[4,5-d]pyrimidine derivatives has also indicated potential therapeutic applications in cancer treatment. A study evaluated new 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives for their anticancer activity, finding several compounds with significant antiproliferative activity against a variety of human cancer cell lines (Becan et al., 2022). This suggests the potential of thiazolo[3,2-a]pyrimidin-6-yl derivatives in the development of new anticancer drugs.

Anti-inflammatory and Analgesic Activities

The exploration of thiazolo[3,2-a]pyrimidine derivatives extends to their potential anti-inflammatory and analgesic properties. A study on the synthesis of monocyclic, bicyclic, and tricyclic pyrimidine derivatives revealed some compounds exhibiting good anti-inflammatory and analgesic activities, comparable to standard drugs in certain assays (Sondhi et al., 2005). Another research focused on synthesizing and evaluating newer thiazolo[3,2-a] pyrimidines for anti-inflammatory and antinociceptive activity, identifying compounds with significant effects and lower ulcerogenic activity compared to existing treatments (Alam et al., 2010).

Future Directions

The future directions for research on this compound and its derivatives could include further exploration of their synthesis methods, investigation of their biological activities, and development of new medicines based on these compounds . The thiazolo[3,2-a]pyrimidine moiety can be readily modified by introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target .

properties

IUPAC Name

N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-2-propylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2S/c1-4-6-11(7-5-2)13(19)17-12-10(3)16-15-18(14(12)20)8-9-21-15/h8-9,11H,4-7H2,1-3H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKBBTJAJHLIPGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C(=O)NC1=C(N=C2N(C1=O)C=CS2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-propylpentanamide

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